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molecular formula C9H13N3O3 B8607588 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

Cat. No. B8607588
M. Wt: 211.22 g/mol
InChI Key: JJDSNRYBHPDDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288419B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 4-nitro-1H-pyrazole (8.29 g, 64.99 mmol) and Cs2CO3 (31.87 g, 71.49 mmol) in AcCN (75.0 mL) was treated with a solution of 6-bromo-hexan-2-one (12.80 g, 71.49 mmol) in AcCN (58.0 mL). The reaction mixture was stirred at 80° C. for 2 h. Water (270 mL) and EA (400 mL) were added to the cooled reaction mixture. The aq. layer was extracted with EA (400 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound. TLC: rf (50:50 hept-EA)=0.29. LC-MS-conditions 02: tR=0.82 min; [M+H]+=212.18.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
31.87 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Name
Quantity
58 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
270 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[N+:3]([C:6]1[CH:7]=[N:8][NH:9][CH:10]=1)([O-:5])=[O:4].C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:18][CH2:19][CH2:20][CH2:21][C:22](=[O:24])[CH3:23]>C(C#N)(C)=O.CC(=O)OCC.O>[N+:3]([C:6]1[CH:7]=[N:8][N:9]([CH2:18][CH2:19][CH2:20][CH2:21][C:22](=[O:24])[CH3:23])[CH:10]=1)([O-:5])=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
8.29 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
Cs2CO3
Quantity
31.87 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(=O)(C)C#N
Step Three
Name
Quantity
12.8 g
Type
reactant
Smiles
BrCCCCC(C)=O
Name
Quantity
58 mL
Type
solvent
Smiles
C(=O)(C)C#N
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CC(OCC)=O
Name
Quantity
270 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with EA (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (50:50 hept-EA)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NN(C1)CCCCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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